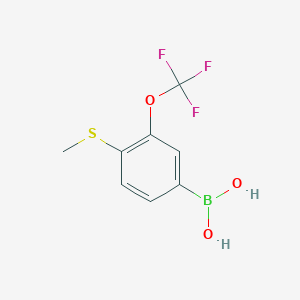![molecular formula C6H11BF3NO2 B7944734 [2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid typically involves the reaction of a piperidine derivative with a boronic acid reagent. One common method includes the use of trifluoromethylated piperidine as a starting material, which is then reacted with boronic acid under controlled conditions to yield the desired product. The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Trifluoromethyl)piperidin-4-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(Trifluoromethyl)piperidin-4-YL]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable tool in drug discovery and development.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable boron-carbon bonds makes it an important component in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor of enzymes that contain such functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
Comparación Con Compuestos Similares
- [2-(Trifluoromethyl)pyridin-4-YL]boronic acid
- [2-(Trifluoromethyl)phenyl]boronic acid
- [2-(Trifluoromethyl)benzyl]boronic acid
Comparison: Compared to these similar compounds, [2-(Trifluoromethyl)piperidin-4-YL]boronic acid is unique due to its piperidine ring, which imparts different steric and electronic properties. This uniqueness allows it to interact with a distinct set of molecular targets and participate in specific chemical reactions that may not be as efficient with other trifluoromethylated boronic acids.
Propiedades
IUPAC Name |
[2-(trifluoromethyl)piperidin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3NO2/c8-6(9,10)5-3-4(7(12)13)1-2-11-5/h4-5,11-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCKFPMHMPWZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC(C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ethoxy(pyridin-3-yl)methylidene]azanium;tetrafluoroborate](/img/structure/B7944655.png)
![Benzyl 4-[(4-chlorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7944657.png)
![Tert-butyl 4-[(3-aminopyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B7944660.png)
![Tert-butyl 2-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944664.png)
![3-(2-methylpropyl)-3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione](/img/structure/B7944678.png)








